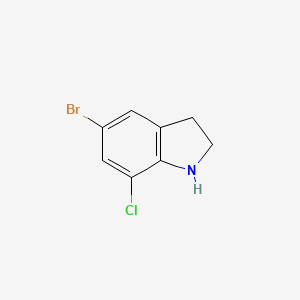

5-Bromo-7-chloro-2,3-dihydro-1H-indole

説明

The compound "5-Bromo-7-chloro-2,3-dihydro-1H-indole" is a derivative of indole, which is a heterocyclic structure with a wide range of applications in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are often used as building blocks in organic synthesis. The presence of bromo and chloro substituents on the indole ring can significantly alter the compound's chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reagents can lead to the formation of substituted indoles with good yields . Another approach involves the use of NBS-promoted reactions to introduce substituents such as trimethoxyphenyl thio groups into the indole ring . Additionally, a new short synthesis method has been reported for 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which involves regioselective reactions such as iodination and cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed through techniques like X-ray crystallography. For example, the crystal structure of certain indole derivatives has been determined, revealing the presence of hydrogen bond interactions and other stabilizing forces within the crystal lattice . Hirshfeld surface analysis can also be used to visually analyze the crystal structure and evaluate atom-to-atom interactions .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions depending on their substituents. The presence of bromo and chloro groups can facilitate reactions such as halogen bond interactions, which can influence the assembly mode in the crystal . The reactivity of these compounds can also be explored through their electronic spectra and molecular orbital energy level diagrams, as obtained from TD-DFT results .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like "5-Bromo-7-chloro-2,3-dihydro-1H-indole" are influenced by their molecular structure. These compounds can exhibit good thermal stability, as evidenced by thermal analysis . The electrophilic and nucleophilic regions of these molecules can be mapped using molecular electrostatic potential maps, providing insights into their reactivity . Additionally, the NMR chemical shifts computed using the GIAO method can be compared to experimental data to further characterize these compounds .

Relevant Case Studies

Case studies involving indole derivatives often focus on their biological activities. For instance, the anticonvulsant activity of certain spiro-condensed indoles has been studied, establishing a relationship between their chemical structure and biological activity . Similarly, the analgesic activity of chloro and bromo substituted indanyl tetrazoles has been evaluated, with significant results observed for certain compounds . These studies highlight the potential of indole derivatives in the development of new therapeutic agents.

将来の方向性

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel indole derivatives with anti-tubercular activity .

特性

IUPAC Name |

5-bromo-7-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNYXXSOOZHUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283703 | |

| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-7-chloro-2,3-dihydro-1H-indole | |

CAS RN |

221024-31-3 | |

| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221024-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-chloro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)

![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)